Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic compound that belongs to the class of azetidines and pyridines This compound is characterized by the presence of an azetidine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a significant role.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with enhanced properties .
Scientific Research Applications
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanone group.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains an amino group instead of the azetidine ring.
Imidazole Derivatives: Share some structural similarities and are used in similar applications.
Uniqueness
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the combination of its azetidine ring, pyridine ring with specific substitutions, and the methanone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
azetidin-1-yl-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c11-8-7(9(17)16-2-1-3-16)4-6(5-15-8)10(12,13)14/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMCGJLIMBXBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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